![molecular formula C22H19ClN2O3 B3457220 3-chloro-N-{4-[(4-ethoxybenzoyl)amino]phenyl}benzamide](/img/structure/B3457220.png)
3-chloro-N-{4-[(4-ethoxybenzoyl)amino]phenyl}benzamide
Overview
Description
3-chloro-N-{4-[(4-ethoxybenzoyl)amino]phenyl}benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a benzamide derivative that has been synthesized using various methods, and its mechanism of action is still being studied.
Mechanism of Action
The mechanism of action of 3-chloro-N-{4-[(4-ethoxybenzoyl)amino]phenyl}benzamide is still being studied. It has been reported to inhibit the activity of certain enzymes and proteins, including histone deacetylases and protein kinases. It is also believed to interact with DNA and RNA, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-{4-[(4-ethoxybenzoyl)amino]phenyl}benzamide are still being studied. It has been reported to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to have anti-inflammatory properties, which may be useful in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-chloro-N-{4-[(4-ethoxybenzoyl)amino]phenyl}benzamide in lab experiments is its ability to inhibit the activity of certain enzymes and proteins, which can be useful in studying their functions. Additionally, its anti-cancer and anti-inflammatory properties make it a promising candidate for drug development. One limitation of using this compound in lab experiments is the lack of information regarding its toxicity and potential side effects.
Future Directions
There are many future directions for research on 3-chloro-N-{4-[(4-ethoxybenzoyl)amino]phenyl}benzamide. One direction is to study its toxicity and potential side effects in order to determine its safety for use in humans. Another direction is to study its mechanism of action in more detail, particularly its interactions with DNA and RNA. Additionally, further research is needed to explore its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. Finally, the development of more efficient synthesis methods for this compound may also be an area of future research.
Scientific Research Applications
3-chloro-N-{4-[(4-ethoxybenzoyl)amino]phenyl}benzamide has potential applications in scientific research. It has been reported to inhibit the growth of cancer cells in vitro, and it has also been shown to have anti-inflammatory properties. Additionally, it has been reported to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit the activity of certain enzymes and proteins makes it a promising candidate for drug development.
properties
IUPAC Name |
3-chloro-N-[4-[(4-ethoxybenzoyl)amino]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3/c1-2-28-20-12-6-15(7-13-20)21(26)24-18-8-10-19(11-9-18)25-22(27)16-4-3-5-17(23)14-16/h3-14H,2H2,1H3,(H,24,26)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLYIJLHOMQQAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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